

Check Availability & Pricing

The Anthrone Reaction: A Comprehensive Technical Guide for Carbohydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is a cornerstone of various analytical procedures. The **Anthrone** test stands as a robust and widely adopted colorimetric method for determining the total carbohydrate content in a sample. This technical guide provides an in-depth exploration of the **Anthrone** reaction, its application to different types of carbohydrates, detailed experimental protocols, and a summary of quantitative data to aid in its effective implementation.

Core Principles and Chemical Reaction Mechanism

The **Anthrone** reaction provides a sensitive and specific method for the quantification of carbohydrates.[1][2] The underlying principle involves the reaction of carbohydrates with **Anthrone** under strongly acidic conditions to produce a characteristic blue-green colored complex.[1][2][3][4]

The reaction mechanism can be delineated into three primary stages:

- Hydrolysis of Polysaccharides: In the presence of concentrated sulfuric acid, polysaccharides and disaccharides are hydrolyzed into their constituent monosaccharides.[1]
 [2]
- Dehydration to Furfurals: The concentrated acid then catalyzes the dehydration of these monosaccharides. Hexoses are converted to hydroxymethylfurfural, while pentoses are converted to furfural.[1][5]



Condensation with Anthrone: The furfural or hydroxymethylfurfural derivatives subsequently condense with Anthrone (specifically its enol tautomer, anthranol) to form a blue-green colored product.[2][3] The intensity of this color, which is directly proportional to the carbohydrate concentration, is measured spectrophotometrically at a wavelength of approximately 620-630 nm.[2][5][6]



Click to download full resolution via product page

Chemical reaction pathway of the **Anthrone** test.

Reactivity with Different Carbohydrate Types

The **Anthrone** reaction is a general test for carbohydrates, applicable to monosaccharides, disaccharides, and polysaccharides.[1] However, the rate and intensity of the color development can vary depending on the type of sugar.[7] Ketohexoses, such as fructose, tend to react faster and more intensely than aldohexoses like glucose.[8] The reactivity of different sugar alcohols also varies.[8] It is crucial to use a consistent standard, typically glucose, for creating a calibration curve.[7] For samples containing a mix of carbohydrates, the results represent the total carbohydrate content expressed as glucose equivalents.

Below is a summary of the relative reactivity of various carbohydrates with the **Anthrone** reagent. The data is compiled from multiple sources and normalized to the response of glucose.



Carbohydrate Type	Specific Carbohydrate	Relative Absorbance (Glucose = 1.00)
Monosaccharides		
Glucose	1.00	
Fructose	~1.20 - 1.50	
Galactose	~0.90 - 1.10	_
Mannose	~0.95 - 1.05	_
Xylose (a pentose)	Lower and variable response	_
Disaccharides		
Sucrose	~1.90 - 2.10 (hydrolyzes to glucose + fructose)	
Lactose	~1.80 - 2.00 (hydrolyzes to glucose + galactose)	_
Maltose	~1.95 - 2.05 (hydrolyzes to 2x glucose)	
Polysaccharides		
Starch	Yields a higher absorbance per unit weight than glucose due to the nature of the glycosidic bonds	
Glycogen	Similar to starch	-
Cellulose	Requires stringent hydrolysis conditions	-
Sugar Alcohols		-
Sorbitol	Reactive, but with a different absorption maximum	
Mannitol	Reactive, but with a different absorption maximum	- -



Glycerol	Highest reactivity among
	tested sugar alcohols

Note: The relative absorbance can be influenced by experimental conditions such as acid concentration, temperature, and heating time.

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining reproducible results with the **Anthrone** test. Below is a detailed methodology.

Reagent Preparation

- Anthrone Reagent (0.2% w/v): Carefully and slowly dissolve 0.2 g of Anthrone in 100 mL of ice-cold concentrated (95-98%) sulfuric acid. This reagent should be prepared fresh daily and kept on ice during use.[9] Thiourea can be added to stabilize the reagent for longer storage.[6]
- Standard Glucose Solution (100 μg/mL): Dissolve 10 mg of anhydrous D-glucose in 100 mL of deionized water. This stock solution can be further diluted to prepare a series of standards for the calibration curve (e.g., 20, 40, 60, 80, 100 μg/mL).

Standard Experimental Procedure

- Sample Preparation: If the sample is solid, accurately weigh a known quantity and dissolve it in a known volume of deionized water. If necessary, perform dilutions to bring the carbohydrate concentration within the range of the standard curve. For complex samples containing polysaccharides, an initial acid hydrolysis step may be required.[6]
- Assay Setup: Pipette 1 mL of each standard solution and the unknown sample solutions into separate, clean, and dry glass test tubes. A "blank" tube containing 1 mL of deionized water should also be prepared.
- Reaction Initiation: Place the test tubes in an ice bath to cool. Carefully add 4 mL of the chilled **Anthrone** reagent to each tube and mix the contents thoroughly by vortexing.

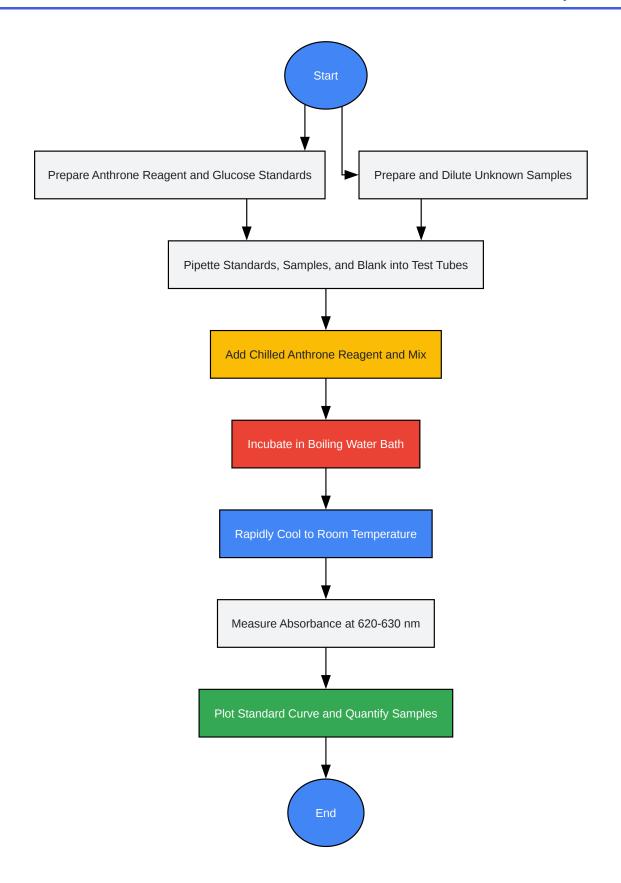






- Incubation: Cover the tubes with glass marbles or loose-fitting caps and place them in a boiling water bath for a precise period, typically 8-15 minutes.[6] The exact time should be consistent for all tubes.
- Cooling: After incubation, rapidly cool the tubes to room temperature by placing them in a cold water bath. This step is crucial to stop the reaction and stabilize the color.
- Spectrophotometric Measurement: Allow the tubes to stand for at least 10 minutes at room temperature.[6] Measure the absorbance of the solutions at 620-630 nm using a spectrophotometer, with the blank solution used to zero the instrument.
- Quantification: Construct a standard curve by plotting the absorbance values of the glucose standards against their corresponding concentrations. Determine the carbohydrate concentration in the unknown samples by interpolating their absorbance values on the standard curve.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. microbenotes.com [microbenotes.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. karger.com [karger.com]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. researchgate.net [researchgate.net]
- 9. vaccine.uab.edu [vaccine.uab.edu]
- To cite this document: BenchChem. [The Anthrone Reaction: A Comprehensive Technical Guide for Carbohydrate Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665570#anthrone-reaction-with-different-types-of-carbohydrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com